

# Pharmacological Profile of YNT-185: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ynt-185   |           |
| Cat. No.:            | B15617110 | Get Quote |

#### Introduction

YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a potential therapeutic agent, YNT-185 mimics the action of the endogenous neuropeptide orexin-A, which plays a crucial role in the regulation of wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][6] YNT-185 has been instrumental in providing proof-of-concept for the mechanistic treatment of narcolepsy by targeting the OX2R, thereby correcting the primary deficit of the disease.[3][5][7] This document provides an in-depth overview of the pharmacological properties, experimental validation, and signaling pathways associated with YNT-185.

## **Core Pharmacological Characteristics**

**YNT-185** acts as an orthosteric, full agonist for the OX2R.[5] Its activity has been characterized through a series of in vitro and in vivo studies, which have established its selectivity and functional effects on sleep-wake states.

#### **Data Presentation: Quantitative Pharmacology**

The potency and selectivity of **YNT-185** have been quantified in cell-based assays, while its efficacy has been demonstrated in animal models of narcolepsy.



Table 1: In Vitro Receptor Activity Profile of YNT-185

| Parameter                    | Receptor      | Cell Line | Value     | Reference |
|------------------------------|---------------|-----------|-----------|-----------|
| EC <sub>50</sub>             | Human OX2R    | СНО       | 28 ± 4 nM | [1][5][6] |
| EC50                         | Human OX1R    | СНО       | 2,750 nM  | [1][5][6] |
| Selectivity                  | OX2R vs. OX1R | СНО       | ~100-fold | [5][6]    |
| pA <sub>2</sub> (Suvorexant) | Human OX2R    | СНО       | 6.8       | [5][6]    |

| pA2 (EMPA) | Human OX2R | CHO | 7.4 |[5][6] |

Table 2: In Vivo Efficacy of YNT-185 in Mouse Models

| Administration                       | Dose        | Animal Model                   | Key Effect                                       | Reference |
|--------------------------------------|-------------|--------------------------------|--------------------------------------------------|-----------|
| Intracerebroven<br>tricular (i.c.v.) | 30-300 nmol | Wild-Type Mice                 | Dose-<br>dependent<br>increase in<br>wakefulness | [5][8]    |
| Intraperitoneal (i.p.)               | 20-40 mg/kg | Wild-Type Mice                 | Significant increase in wakefulness              | [1][8]    |
| Intraperitoneal<br>(i.p.)            | 40-60 mg/kg | Orexin Knockout<br>(OXKO) Mice | Suppression of cataplexy-like episodes           | [5][6]    |

| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decrease in chocolate-induced cataplexy |[5][6] |

## **Mechanism of Action & Signaling Pathway**

As a G protein-coupled receptor (GPCR), the orexin type-2 receptor (OX2R) primarily signals through the G $\alpha$ q protein subunit.[9] Upon binding, **YNT-185** stabilizes an active conformation of the OX2R, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes



phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>), which serves as a key second messenger to modulate neuronal excitability and promote wakefulness.[5][9][10]



Click to download full resolution via product page

**Caption:** YNT-185 activates the OX2R/G $\alpha$ q signaling cascade.

## **Experimental Protocols & Methodologies**

The pharmacological profile of **YNT-185** was established using standardized in vitro and in vivo assays.

## In Vitro Ca<sup>2+</sup> Mobilization Assay

This assay quantifies the agonist activity of **YNT-185** at orexin receptors by measuring changes in intracellular calcium concentration.

#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or human OX2R are cultured in appropriate media.[5][11]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Addition: Varying concentrations of YNT-185 are added to the cells.
- Signal Detection: Changes in fluorescence, corresponding to changes in intracellular Ca<sup>2+</sup> levels, are measured using a fluorometric imaging plate reader.



Data Analysis: The concentration-response curve is generated, and the EC<sub>50</sub> value is
calculated to determine the potency of YNT-185.[5][6] For antagonist studies, cells are preincubated with an antagonist (e.g., suvorexant) before adding YNT-185.[5]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Wake-promoting compound validated the first step to deliver a magic bullet for curing narcolepsy (published on PNAS) | News | International Institute for Integrative Sleep Medicine, University of Tsukuba [wpi-iiis.tsukuba.ac.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orexin Signaling: A Complex, Multifaceted Process PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of the wake-promoting agent TAK-925 PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- To cite this document: BenchChem. [Pharmacological Profile of YNT-185: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617110#pharmacological-profile-of-ynt-185]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com